molecular formula C11H8ClF2NO4 B5875913 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid

4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid

Cat. No.: B5875913
M. Wt: 291.63 g/mol
InChI Key: PZSLLPFJHZPOEV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid, also known as CP-690,550, is a chemical compound that belongs to the family of Janus kinase (JAK) inhibitors. It was initially developed as a potential drug for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, it has also shown promising results in the treatment of various other diseases, including cancer.

Mechanism of Action

4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, this compound blocks the downstream signaling pathways, leading to the suppression of the immune response and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the production of cytokines, which are involved in the immune response. It also inhibits the proliferation and differentiation of immune cells, leading to the suppression of the immune response. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, making it an ideal tool for studying the JAK-STAT signaling pathway. It has also been extensively studied in preclinical and clinical trials, making it a well-established compound for research purposes. However, this compound also has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. It also has some off-target effects, which may affect the interpretation of the results.

Future Directions

There are several potential future directions for the research on 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid. One direction is the development of new JAK inhibitors with improved pharmacokinetic properties and fewer off-target effects. Another direction is the investigation of the potential role of this compound in the treatment of other diseases, such as multiple sclerosis and lupus. Additionally, the combination of this compound with other drugs, such as immunotherapies and chemotherapy, may lead to improved treatment outcomes for cancer patients. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound may lead to the development of new therapeutic strategies for autoimmune diseases and cancer.

Synthesis Methods

The synthesis of 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid involves several steps, including the reaction of 4-chloro-3,5-difluoroaniline with difluoromethyl vinyl ether, followed by the reaction of the resulting intermediate with 4-hydroxy-2-butenoic acid. The final product is obtained after several purification steps.

Scientific Research Applications

4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of autoimmune diseases, including rheumatoid arthritis and psoriasis. It works by inhibiting the activity of JAK enzymes, which play a crucial role in the immune system's response. This compound has also been studied for its potential role in the treatment of various cancers, including leukemia, lymphoma, and solid tumors.

Properties

IUPAC Name

(E)-4-[4-[chloro(difluoro)methoxy]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2NO4/c12-11(13,14)19-8-3-1-7(2-4-8)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSLLPFJHZPOEV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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